molecular formula C20H26O10 B14642557 2-Benzofuran-1,3-dione;2,2-dimethylpropane-1,3-diol;furan-2,5-dione;propane-1,2-diol CAS No. 52453-94-8

2-Benzofuran-1,3-dione;2,2-dimethylpropane-1,3-diol;furan-2,5-dione;propane-1,2-diol

Cat. No.: B14642557
CAS No.: 52453-94-8
M. Wt: 426.4 g/mol
InChI Key: OQQIRLYFKHQUKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Isobenzofurandione, polymer with 2,2-dimethyl-1,3-propanediol, 2,5-furandione and 1,2-propanediol is a complex polymer known for its unique chemical structure and properties. This compound is a result of polymerization involving multiple monomers, leading to a material with diverse applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Isobenzofurandione, polymer with 2,2-dimethyl-1,3-propanediol, 2,5-furandione and 1,2-propanediol typically involves a stepwise polymerization process. The primary monomers, including 1,3-Isobenzofurandione, 2,2-dimethyl-1,3-propanediol, 2,5-furandione, and 1,2-propanediol, undergo a series of condensation reactions. These reactions are often catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions to ensure the formation of the desired polymer chain .

Industrial Production Methods

In an industrial setting, the production of this polymer involves large-scale reactors where the monomers are mixed in precise ratios. The reaction conditions, such as temperature, pressure, and catalyst concentration, are meticulously controlled to optimize yield and polymer properties. The polymerization process is followed by purification steps to remove any unreacted monomers and by-products .

Chemical Reactions Analysis

Types of Reactions

1,3-Isobenzofurandione, polymer with 2,2-dimethyl-1,3-propanediol, 2,5-furandione and 1,2-propanediol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired chemical transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylated derivatives, while reduction can produce alcohol-functionalized polymers .

Scientific Research Applications

1,3-Isobenzofurandione, polymer with 2,2-dimethyl-1,3-propanediol, 2,5-furandione and 1,2-propanediol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for synthesizing advanced materials and as a component in polymer blends.

    Biology: Investigated for its biocompatibility and potential use in drug delivery systems.

    Medicine: Explored for its potential in creating medical devices and implants due to its stability and biocompatibility.

    Industry: Utilized in the production of coatings, adhesives, and composite materials.

Mechanism of Action

The mechanism by which this polymer exerts its effects involves interactions at the molecular level. The polymer’s functional groups can engage in hydrogen bonding, van der Waals forces, and other intermolecular interactions, influencing its physical and chemical properties. These interactions are crucial for its applications in various fields, as they determine the polymer’s stability, solubility, and reactivity .

Comparison with Similar Compounds

Similar Compounds

    1,3-Isobenzofurandione, polymer with 2,2’-oxybis(ethanol): Similar in structure but differs in the type of diol used.

    1,3-Benzenedicarboxylic acid, polymer with 2,2-dimethyl-1,3-propanediol, 2,5-furandione, hexanedioic acid, and 2,2’-oxybis(ethanol): Contains additional monomers, leading to different properties.

Uniqueness

1,3-Isobenzofurandione, polymer with 2,2-dimethyl-1,3-propanediol, 2,5-furandione and 1,2-propanediol is unique due to its specific combination of monomers, which imparts distinct physical and chemical properties. This uniqueness makes it suitable for specialized applications where other polymers may not perform as effectively .

Properties

CAS No.

52453-94-8

Molecular Formula

C20H26O10

Molecular Weight

426.4 g/mol

IUPAC Name

2-benzofuran-1,3-dione;2,2-dimethylpropane-1,3-diol;furan-2,5-dione;propane-1,2-diol

InChI

InChI=1S/C8H4O3.C5H12O2.C4H2O3.C3H8O2/c9-7-5-3-1-2-4-6(5)8(10)11-7;1-5(2,3-6)4-7;5-3-1-2-4(6)7-3;1-3(5)2-4/h1-4H;6-7H,3-4H2,1-2H3;1-2H;3-5H,2H2,1H3

InChI Key

OQQIRLYFKHQUKT-UHFFFAOYSA-N

Canonical SMILES

CC(CO)O.CC(C)(CO)CO.C1=CC=C2C(=C1)C(=O)OC2=O.C1=CC(=O)OC1=O

Related CAS

52453-94-8

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.